molecular formula C12H8ClNO2 B3215376 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde CAS No. 1160430-66-9

6-(4-Chlorophenoxy)pyridine-3-carbaldehyde

Cat. No.: B3215376
CAS No.: 1160430-66-9
M. Wt: 233.65 g/mol
InChI Key: SMZLJRHNWGOQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenoxy)pyridine-3-carbaldehyde is an organic compound with the molecular formula C12H8ClNO2 It is a derivative of pyridine, substituted with a 4-chlorophenoxy group and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde typically involves the reaction of 4-chlorophenol with 3-chloropyridine under basic conditions to form 6-(4-chlorophenoxy)pyridine. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position of the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenoxy)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: 6-(4-Chlorophenoxy)pyridine-3-carboxylic acid.

    Reduction: 6-(4-Chlorophenoxy)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenoxy)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The phenoxy and pyridine moieties may also contribute to binding interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenoxy)pyridine-2-carbaldehyde
  • 6-(4-Chlorophenoxy)pyridine-4-carbaldehyde
  • 6-(4-Bromophenoxy)pyridine-3-carbaldehyde

Uniqueness

6-(4-Chlorophenoxy)pyridine-3-carbaldehyde is unique due to the specific positioning of the chlorophenoxy and aldehyde groups, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom can also affect the compound’s electronic properties and its behavior in chemical reactions.

Properties

IUPAC Name

6-(4-chlorophenoxy)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZLJRHNWGOQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.